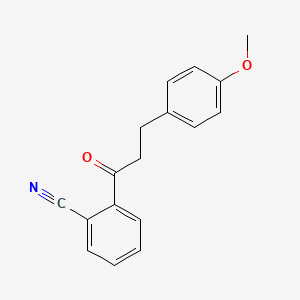
3-(4-Chlorophenyl)-4'-cyanopropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4'-cyanopropiophenone (4-CPCP) is an organic compound belonging to the class of phenylpropanoid derivatives. It is an important intermediate in the synthesis of a variety of organic compounds and has been widely studied for its potential applications in the fields of medicine, pharmaceuticals, and biochemistry. 4-CPCP is a colorless, crystalline solid with a molecular weight of 230.7 g/mol. It is soluble in most organic solvents and has a melting point of 120°C.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
The compound has been studied for its potential as an antiparasitic agent, particularly against Toxoplasma gondii . This protozoan parasite causes toxoplasmosis, which is a significant health concern worldwide. Derivatives of 3-(4-Chlorophenyl)-4’-cyanopropiophenone, such as thiazolidin-4-one derivatives, have shown promising anti-T. gondii activity .
Antimicrobial Properties
Isoxazoline derivatives synthesized from 3-(4-Chlorophenyl)-4’-cyanopropiophenone have exhibited a broad spectrum of biological properties, including antibacterial and antimicrobial effects. These properties make them valuable in the development of new antimicrobial agents .
Anti-Inflammatory Uses
Compounds bearing an isoxazoline moiety, which can be synthesized from 3-(4-Chlorophenyl)-4’-cyanopropiophenone, are known for their anti-inflammatory properties. This makes them potential candidates for the treatment of inflammatory diseases .
Anticancer Research
The isoxazoline derivatives of 3-(4-Chlorophenyl)-4’-cyanopropiophenone are also being explored for their anticancer activities. Their ability to inhibit the growth of cancer cells is an area of significant interest in oncological research .
Antidiabetic Applications
Research has indicated that isoxazoline compounds derived from 3-(4-Chlorophenyl)-4’-cyanopropiophenone may have antidiabetic effects. This opens up possibilities for their use in managing diabetes mellitus .
Anti-Alzheimer’s Research
The same isoxazoline derivatives are being investigated for their potential use in treating Alzheimer’s disease. Their interaction with biological pathways relevant to Alzheimer’s could lead to new therapeutic approaches .
Chemical Synthesis and Catalysis
3-(4-Chlorophenyl)-4’-cyanopropiophenone can be used in various chemical synthesis processes, including catalytic reactions that form complex organic compounds. It serves as a building block in organic synthesis.
Material Science
The compound’s derivatives have been utilized in material science, particularly in the synthesis of novel crystals with specific structural properties. These materials can have applications in electronics and photonics .
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMOXMDLHXZSRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644467 |
Source


|
| Record name | 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4'-cyanopropiophenone | |
CAS RN |
898787-70-7 |
Source


|
| Record name | 4-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














